molecular formula C22H24N2O3 B2448526 methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate CAS No. 2034358-42-2

methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2448526
CAS No.: 2034358-42-2
M. Wt: 364.445
InChI Key: IYCYASFJXMWKLU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The study by Matsuda (1973) explored the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, which relates to the synthesis pathways involving similar compounds. It highlighted the efficiency of isoquinoline as a solvent over pyridine for producing methyl 3-pentenoate, a process relevant to the chemical transformations of dihydroisoquinolinyl derivatives (Matsuda, 1973).

Gawinecki et al. (2006) discussed the effect of π-electron delocalization on tautomeric equilibria , which is significant in understanding the chemical behavior of benzoannulated compounds, including those related to the isoquinoline derivatives. This research is crucial for developing novel synthetic routes and understanding the stability of such compounds (Gawinecki et al., 2006).

Al-Issa (2012) focused on the synthesis of new series of pyridine and fused pyridine derivatives , providing insights into the chemical reactions and pathways that could be utilized for the synthesis of compounds containing dihydroisoquinolinyl motifs. This research highlights the versatility of these compounds in creating a variety of chemically significant derivatives (Al-Issa, 2012).

Fischer et al. (2008) presented a methodology for the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to highly substituted isoquinolines. This research underscores the potential of dihydroisoquinolinyl derivatives in synthesizing complex heterocyclic compounds, which could have applications in pharmaceuticals and material science (Fischer et al., 2008).

Application in N-Heterocyclic Building Blocks

Funt et al. (2020) explored the preparation of 2H-Azirine-2-carbonyl azides as N-heterocyclic building blocks, showcasing the potential of utilizing compounds with dihydroisoquinolinyl motifs in constructing complex N-heterocycles. This research is pivotal for the development of novel pharmaceuticals and organic materials, demonstrating the versatile applications of these compounds in synthetic organic chemistry (Funt et al., 2020).

Properties

IUPAC Name

methyl 2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-22(26)20-9-5-4-8-19(20)21(25)24-13-11-18(15-24)23-12-10-16-6-2-3-7-17(16)14-23/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYASFJXMWKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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